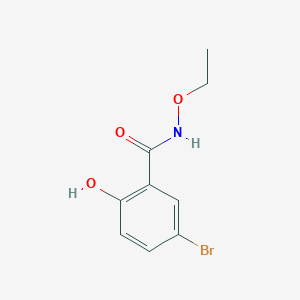

5-bromo-N-ethoxy-2-hydroxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-N-ethoxy-2-hydroxybenzamide is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzamide, featuring a bromine atom at the 5-position, an ethoxy group at the N-position, and a hydroxyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-ethoxy-2-hydroxybenzamide typically involves the bromination of N-ethoxy-2-hydroxybenzamide. The process begins with the preparation of N-ethoxy-2-hydroxybenzamide, which can be synthesized by reacting 2-hydroxybenzoic acid with ethylamine under suitable conditions. The bromination is then carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves controlling the reaction temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N-ethoxy-2-hydroxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under suitable conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic medium.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted benzamides.

- Oxidation reactions produce corresponding quinones or carboxylic acids.

- Reduction reactions result in the formation of reduced benzamide derivatives .

Scientific Research Applications

5-Bromo-N-ethoxy-2-hydroxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-ethoxy-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The bromine and ethoxy groups play a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

5-Bromo-2-hydroxybenzamide: Lacks the ethoxy group, which may affect its solubility and reactivity.

N-ethoxy-2-hydroxybenzamide: Lacks the bromine atom, which may reduce its potency in certain applications.

5-Bromo-2-ethoxybenzamide: Lacks the hydroxyl group, which may alter its chemical properties and biological activity.

Uniqueness: 5-Bromo-N-ethoxy-2-hydroxybenzamide is unique due to the presence of both the bromine and ethoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis.

Biological Activity

5-bromo-N-ethoxy-2-hydroxybenzamide is a derivative of benzamide characterized by a bromine atom at the 5-position, an ethoxy group, and a hydroxy group at the 2-position of the benzene ring. This compound's unique structure suggests potential biological activities, particularly in pharmacological applications.

The biological activity of this compound is hypothesized to involve interactions with various biological targets. Its hydroxy group may facilitate hydrogen bonding with amino acid residues in proteins, while the bromine atom and ethoxy group can engage in hydrophobic interactions. These interactions are critical for modulating enzyme or receptor activities, potentially leading to various biological effects.

Antiviral Activity

Research has indicated that benzamide derivatives, including those similar to this compound, exhibit antiviral properties. For instance, certain benzamide derivatives significantly reduced cytoplasmic HBV DNA levels, suggesting their potential as antiviral agents against hepatitis B virus (HBV). These derivatives are believed to inhibit HBV nucleocapsid assembly by binding to specific sites on the HBV core protein .

Antiparasitic Activity

Studies have demonstrated that related compounds possess activity against protozoan parasites such as Plasmodium falciparum (the causative agent of malaria) and Trypanosoma species. The mechanism involves targeting essential proteins necessary for the survival and replication of these pathogens. The structural modifications in benzamide derivatives can enhance their efficacy against these organisms .

Anticancer Potential

Benzamide derivatives have also been explored for their anticancer properties. Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation through various mechanisms, including interference with key signaling pathways involved in tumor growth . For example, specific benzamide derivatives have been identified as inhibitors of RET kinase, a target in certain cancers .

Table 1: Summary of Biological Activities of Benzamide Derivatives

Detailed Research Findings

- Antiviral Studies : A study focused on benzamide derivatives found that modifications at specific positions significantly influenced their antiviral efficacy against HBV. The lead compounds promoted the formation of empty capsids, thereby disrupting viral replication cycles .

- Antiparasitic Research : Investigations into N-benzoyl-2-hydroxybenzamides revealed moderate activity against Toxoplasma gondii. Structure-activity relationship studies indicated that specific substitutions could enhance potency against protozoan parasites .

- Cancer Research : In vitro studies have shown that certain benzamide derivatives inhibit cell proliferation in various cancer cell lines through multiple mechanisms, including modulation of apoptosis and cell cycle arrest .

Properties

Molecular Formula |

C9H10BrNO3 |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

5-bromo-N-ethoxy-2-hydroxybenzamide |

InChI |

InChI=1S/C9H10BrNO3/c1-2-14-11-9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,2H2,1H3,(H,11,13) |

InChI Key |

GHEVDSPXRBRMLK-UHFFFAOYSA-N |

Canonical SMILES |

CCONC(=O)C1=C(C=CC(=C1)Br)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.